molecular formula C10H6ClF3N2 B1452623 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 33469-15-7

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1452623
CAS RN: 33469-15-7
M. Wt: 246.61 g/mol
InChI Key: ZTXYPSFNTFQYBS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole, also known as CTFI, is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in synthetic organic chemistry, drug design, and biochemical research. CTFI is a member of the imidazole family, a group of compounds with a variety of biological and pharmacological activities. CTFI is composed of a nitrogen atom and two carbon atoms, with a chlorine and a trifluoromethyl group attached to the nitrogen atom. The compound has been studied for its ability to modulate the activity of several enzymes and receptors, and its potential use as an inhibitor of certain biochemical reactions.

Scientific Research Applications

Chemical Synthesis

In the realm of chemical synthesis, this compound is utilized for the trifluoromethylation of secondary amines . This process is crucial for introducing trifluoromethyl groups into molecules, which can significantly alter their chemical properties, such as increasing their lipophilicity or metabolic stability. The method boasts good functional group tolerance and mild conditions, making it a versatile tool in organic synthesis.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXYPSFNTFQYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654572
Record name 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

CAS RN

33469-15-7
Record name 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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